molecular formula C14H22ClN3O4S B2459342 N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1795490-20-8

N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No. B2459342
CAS RN: 1795490-20-8
M. Wt: 363.86
InChI Key: UDBIODGWTDZPSL-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride, also known as ACES, is a sulfonamide buffer commonly used in biochemistry and molecular biology experiments. It is a zwitterionic buffer that is effective in maintaining a stable pH in a wide range of conditions. ACES is often used in protein purification, enzymatic assays, and electrophoresis.

Mechanism of Action

N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa of 6.9, which means it is effective in buffering solutions between pH 6.1 and 8.3. N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride is also a zwitterionic buffer, which means it has both a positive and negative charge at neutral pH. This allows it to be effective in a wide range of conditions.
Biochemical and Physiological Effects:
N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride has no known biochemical or physiological effects on living organisms. It is commonly used in vitro, or outside of living organisms, in biochemical and molecular biology experiments.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride as a buffer in lab experiments include its ability to maintain a stable pH in a wide range of conditions, its versatility in different types of experiments, and its low toxicity. However, N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride has some limitations in that it may interfere with some enzymatic assays and may not be effective in solutions with a pH outside of its buffering range.

Future Directions

For research on N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride may include exploring its use in new types of experiments or optimizing its use in existing experiments. Additionally, further research may be needed to better understand the limitations of N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride and to develop new buffers that can overcome these limitations.

Synthesis Methods

The synthesis of N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-1-cyclohexylethylamine in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with hydrochloric acid to yield N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride hydrochloride.

Scientific Research Applications

N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride is widely used in scientific research as a buffer in biochemical and molecular biology experiments. It is commonly used in protein purification, enzymatic assays, and electrophoresis. N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride has been shown to be effective in maintaining a stable pH in a wide range of conditions, making it a versatile buffer for many different types of experiments.

properties

IUPAC Name

N-(2-amino-1-cyclohexylethyl)-4-nitrobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S.ClH/c15-10-14(11-4-2-1-3-5-11)16-22(20,21)13-8-6-12(7-9-13)17(18)19;/h6-9,11,14,16H,1-5,10,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBIODGWTDZPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride

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